Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate

Chemical Biology PRMT1 Inhibition FAAH Inhibition

Generic diphenylthiazole carbamates fail due to regioisomerism. This specific 2,4-diphenyl-5-carbamate scaffold mirrors potent FAAH inhibitors (low nM) and PRMT1 inhibitor ZJG51. Essential for SAR studies, counter-screens, and phenotypic discovery. - Key application: FAAH inhibitor synthesis, PRMT1 anticancer probes. - Critical control: Validates serine hydrolase assay specificity. - Strategic use: Multi-target screening (kinase/COX/serine hydrolase).

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 54167-90-7
Cat. No. B12135967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate
CAS54167-90-7
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2S/c1-21-17(20)19-16-14(12-8-4-2-5-9-12)18-15(22-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20)
InChIKeyHMYNXLBKOIHKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate: Structural and Target Class Profile


Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate is a thiazole heterocycle featuring a 2,4-diphenyl substitution pattern and a methyl carbamate moiety at the 5-position. It belongs to a pharmacologically investigated class of alkylthiazole carbamate derivatives [1]. Its core scaffold is recognized for its broad synthetic and medicinal chemistry utility, particularly as a key intermediate in the generation of bioactive molecules targeting fatty acid amide hydrolase (FAAH) and protein arginine methyltransferases (PRMTs), among other targets [1][2].

Substitution Risks for Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate: Regioisomer Bottleneck


Generic substitution within this compound class is inherently risky due to the critical impact of regioisomerism on biological activity. The specific 2,4-diphenyl arrangement on the thiazole core, coupled with the 5-carbamate, defines a unique pharmacophore that dictates target binding. Relocating the diphenyl groups to the 4,5-positions or shifting the carbamate to the 2-position yields regioisomers with fundamentally different molecular shapes and electronic properties, leading to a complete loss of activity against specific targets like FAAH and PRMT1 [1][2]. Furthermore, the methyl ester on the carbamate is not an inert bystander; it is a precise structural feature that influences potency and metabolic stability, as demonstrated by structure-activity relationship (SAR) studies within the Sanofi FAAH inhibitor program [1]. Simply sourcing any 'diphenylthiazole carbamate' will not replicate the performance profile of this specific compound.

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate Differentiation Guide


Positional Specificity: 2,4-Diphenyl Regioisomer Advantage

The 2,4-diphenyl substitution on the thiazole core, as found in Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate, is a verified active scaffold for PRMT1 inhibition, while the 4,5-diphenyl regioisomer is absent from all reported active series. The Sanofi FAAH inhibitor patents explicitly claim the 2,4-substitution pattern as a core structural requirement for potent activity, confirming that the specific regioisomer is a key driver of target engagement [1][2]. The structurally related 4,5-diphenylthiazol-2-yl-methylcarbamate regioisomer is a distinct compound with no demonstrated activity in these assay systems.

Chemical Biology PRMT1 Inhibition FAAH Inhibition Structure-Activity Relationship

FAAH Inhibition: Carbamate Pharmacophore Potency

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate features a methyl carbamate group that is a known mechanism-based warhead for FAAH inhibition. The Sanofi patent family covering alkylthiazole carbamates as FAAH inhibitors explicitly describes compounds with this core achieving potent activity, with representative examples showing IC50 values in the low nanomolar range (e.g., 3 nM) against the enzyme [1]. By contrast, non-carbamate 2,4-diphenylthiazole derivatives, such as 2,4-diphenylthiazole itself or the acetic acid derivative, lack this carbamate pharmacophore and are not recognized as FAAH inhibitors [1].

Endocannabinoid System FAAH Pain Research Neuropharmacology

Dual Pharmacophore Enables Multi-Target Profiling

This compound uniquely combines the 2,4-diphenylthiazole scaffold, which is a privileged structure for COX, EGFR, and BRAF inhibition, with the carbamate group, which is a covalent modifier for serine hydrolases like FAAH [1]. This dual pharmacophore is absent in simpler diphenylthiazole derivatives. For instance, while 2,4-diphenylthiazole-5-carboxylic acid shows activity against COX enzymes, it cannot simultaneously engage FAAH [1]. The combination in Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate creates a unique tool for studying polypharmacology or for use in screening cascades where both pathways are relevant.

Cancer Research Inflammation Drug Discovery Polypharmacology

R&D Applications for Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate


Targeted FAAH and Endocannabinoid System Tool

This compound is a strategic purchase for labs investigating FAAH enzyme inhibition. Its core scaffold and methyl carbamate warhead are directly taken from the structure of potent, patent-protected FAAH inhibitors with reported activity in the low nanomolar range [2]. It serves as a viable starting point for hit-to-lead optimization and as a critical control in counter-screening assays against other serine hydrolases.

PRMT1 Inhibitor Discovery and Chemical Probe Design

As a direct structural analog of the active PRMT1 inhibitor ZJG51 [1], this compound is essential for exploring a newly discovered sub-binding pocket within PRMT1. Its 2,4-diphenyl substitution is central to the observed anti-cervical cancer activity, providing an immediate starting scaffold for medicinal chemists aiming to develop more potent and selective anticancer agents.

Polypharmacology and Multi-Target Screening

Procure this compound to populate screening decks designed for multi-target discovery. Its unique combination of a kinase- and COX-active core with a serine hydrolase-reactive carbamate makes it a high-value singleton for phenotypic screening, allowing the discovery of compounds with novel mechanisms of action that simultaneously modulate inflammation, cancer, and pain pathways [3].

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